Lenalidomide-C5-OH is a derivative of lenalidomide, an immunomodulatory drug that has shown significant efficacy in treating various hematological malignancies. Lenalidomide itself is a structural analog of thalidomide, possessing enhanced anti-angiogenic, anti-inflammatory, and cytotoxic properties. The compound is notable for its role in targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs) technology. This derivative is recognized for its potential to modulate protein interactions and degradation pathways, making it a valuable tool in both research and therapeutic contexts.
Lenalidomide-C5-OH is classified under the category of small molecule drugs and falls within the broader class of thalidomide analogs. The compound is primarily sourced from synthetic processes that modify the parent compound, lenalidomide, to enhance its pharmacological properties.
The synthesis of Lenalidomide-C5-OH involves several key steps:
These synthetic routes have been optimized for scalability and efficiency in industrial production settings, often employing design of experiments (DoE) methodologies to enhance yield.
Lenalidomide-C5-OH features a complex molecular structure characterized by its piperidine ring and various functional groups that contribute to its biological activity. The molecular formula can be represented as . Key structural attributes include:
Lenalidomide-C5-OH undergoes various chemical reactions:
These reactions allow for the generation of various derivatives that may possess different pharmacological properties.
Lenalidomide-C5-OH exerts its effects through multiple mechanisms:
These mechanisms collectively contribute to its therapeutic efficacy in treating conditions like multiple myeloma.
Lenalidomide-C5-OH exhibits several notable physical and chemical properties:
These properties are crucial for determining its formulation and delivery methods in clinical applications.
Lenalidomide-C5-OH has a wide range of applications in scientific research:
The development of Lenalidomide-C5-OH is intrinsically linked to the decades-long evolution of IMiDs, beginning with the serendipitous discovery of thalidomide's anti-inflammatory properties in the 1950s. First-generation IMiDs like thalidomide demonstrated clinical efficacy but were hampered by significant off-target effects and complex pharmacokinetics. The introduction of lenalidomide in the early 2000s marked a substantial therapeutic advancement, offering improved potency and reduced neurotoxicity while maintaining immunomodulatory and anti-angiogenic properties [5]. The pivotal breakthrough in understanding IMiD mechanism came in 2010 when Ito et al. identified cereblon (CRBN) as the primary molecular target, revealing that IMiDs function as molecular glues that reprogram the CRL4CRBN E3 ubiquitin ligase complex [4] [7]. This seminal discovery demonstrated that lenalidomide induces proteasomal degradation of lymphoid transcription factors IKZF1 and IKZF3 in multiple myeloma cells, providing the first mechanistic explanation for its therapeutic efficacy in hematological malignancies [4].
Structural analyses later revealed that lenalidomide binds within a tri-tryptophan pocket in the CRBN β-hairpin domain, utilizing its glutarimide ring to establish critical hydrogen bonds while the isoindolinone ring extends toward the solvent interface. This binding mode induces conformational changes that create novel interfacial surfaces, enabling the recruitment and ubiquitination of neosubstrates that are not normally recognized by CRBN [6] [8]. The structural understanding of the CRBN-lenalidomide interaction provided the foundation for rational design of derivatives optimized for TPD applications. Lenalidomide-C5-OH emerged from this evolutionary trajectory as a purpose-built CRBN recruiter that retains the molecular recognition elements of lenalidomide while incorporating synthetic handles for PROTAC conjugation [3] [9].
Table 1: Evolution of IMiD Compounds and Their Role in Targeted Protein Degradation
| Generation | Representative Compounds | Key Innovations | Role in TPD Development |
|---|---|---|---|
| First-Generation | Thalidomide | Initial discovery of immunomodulatory properties | Limited utility due to stability and toxicity issues |
| Second-Generation | Lenalidomide, Pomalidomide | Improved specificity, reduced neurotoxicity | Established CRBN as biological target; degradation of IKZF1/3 |
| Third-Generation | Lenalidomide-C5-OH, CC-885 | Engineered exit vectors, modified selectivity | Purpose-built for PROTAC conjugation; enables rational degrader design |
| Next-Generation | C5-derivatives with varied linkers | Enhanced selectivity profiles | Customizable ternary complex geometry for specific targets |
Lenalidomide-C5-OH serves as a versatile E3 ligase-recruiting warhead in the modular architecture of PROTAC molecules. Its molecular design features three critical elements: (1) the phthalimide-glutarimide CRBN-binding pharmacophore, (2) the C5-hydroxymethyl exit vector, and (3) the terminal hydroxyl functional group for chemical conjugation. This specific arrangement enables synthetic access to PROTACs with variable linker lengths and compositions while maintaining optimal orientation for ternary complex formation [3] [9]. Unlike the parent lenalidomide molecule, which undergoes minimal metabolism and primarily renal excretion [2], Lenalidomide-C5-OH is expressly designed for incorporation into larger chimeric structures without compromising CRBN-binding affinity.
The terminal hydroxyl group provides a flexible attachment point for coupling to target protein ligands through diverse conjugation chemistries. Common synthetic approaches involve conversion to activated esters (e.g., NHS esters), carboxylic acids, or azide functionalities that can react with complementary handles on target-binding moieties. The ethylene glycol-based linkers frequently attached to this position enhance aqueous solubility and provide necessary molecular flexibility to accommodate diverse ternary complex geometries [9]. Biophysical studies demonstrate that PROTACs incorporating Lenalidomide-C5-OH maintain nanomolar affinity for CRBN while enabling efficient recruitment of target proteins such as BRD4, BTK, and AR. This balanced affinity is critical for inducing productive ternary complexes that position the target protein within optimal ubiquitination distance of the E2-loaded ubiquitin [6].
The pharmacokinetic optimization facilitated by Lenalidomide-C5-OH represents a significant advancement over first-generation CRBN recruiters. PROTACs constructed with this scaffold demonstrate improved cell permeability and reduced efflux transporter susceptibility compared to bulkier conjugates, addressing key challenges in degrader development [3]. Additionally, the hydroxylation site minimizes metabolic vulnerabilities associated with unsubstituted alkyl chains, enhancing metabolic stability in hepatic microsomes while retaining the favorable excretion profile of the parent scaffold [2] [9].
Table 2: Key Functional Groups in Lenalidomide-C5-OH for PROTAC Construction
| Structural Element | Chemical Function | Role in PROTAC Design |
|---|---|---|
| Phthalimide Ring | CRBN binding domain | Directs E3 ubiquitin ligase recruitment to target protein complex |
| Glutarimide Ring | Hydrophobic interactions with CRBN trityptophan pocket | Maintains high-affinity binding to cereblon |
| C5-Hydroxymethyl Group | Exit vector positioning | Orients linker away from CRBN binding interface |
| Terminal Hydroxyl | Conjugation handle | Enables covalent attachment to target-specific ligands via cleavable/non-cleavable linkers |
| Ethylene Glycol Linker | Spacer moiety | Provides flexibility and optimal distance for ternary complex formation |
The strategic hydroxylation at the C5 position of lenalidomide represents a sophisticated structure-activity relationship (SAR) refinement that significantly influences neosubstrate selectivity. Crystallographic analyses reveal that modifications at this position protrude toward the substrate-recognition interface of the CRBN complex, directly impacting which proteins are recruited for ubiquitination . Unlike the parent lenalidomide molecule, which promiscuously degrades IKZF1, IKZF3, and CK1α, PROTACs incorporating Lenalidomide-C5-OH demonstrate enhanced selectivity profiles for specific neosubstrates. This precision is attributed to the steric and electronic influences of the hydroxyl group on the geometry of the substrate-binding pocket [10].
Recent mechanistic studies indicate that the C5-hydroxyl group participates in a hydrogen-bonding network with conserved water molecules at the CRBN-substrate interface. This structured hydration shell alters the electrostatic potential of the binding surface, preferentially accommodating substrates with complementary surface topology . For instance, PROTACs derived from Lenalidomide-C5-OH show significantly reduced off-target degradation of CK1α compared to those utilizing unmodified lenalidomide, while maintaining potent degradation of IKZF1 and IKZF3. This selective degradation profile is particularly advantageous in hematological malignancy contexts where CK1α degradation may contribute to hematopoietic toxicity [4].
The C5 modification strategy represents a broader paradigm in degrader optimization. A 2023 study demonstrated that 6-fluoro lenalidomide (a closely related derivative) induced selective degradation of IKZF1, IKZF3, and CK1α - proteins directly implicated in anti-hematological cancer activity - while showing reduced activity against developmentally critical neosubstrates . Similarly, Lenalidomide-C5-OH enables PROTACs to achieve therapeutic effects at lower concentrations due to improved selectivity, potentially widening the therapeutic window. The hydroxyl group also serves as a synthetic handle for further derivatization, allowing medicinal chemists to fine-tune degrader properties through esterification, etherification, or conversion to other functional groups without compromising the core CRBN-binding pharmacophore [10].
Table 3: Impact of C5 Modification on Substrate Degradation Profiles
| Lenalidomide Derivative | IKZF1 Degradation | IKZF3 Degradation | CK1α Degradation | Selectivity Advantage |
|---|---|---|---|---|
| Lenalidomide (parent) | +++ | +++ | +++ | Broad-spectrum degradation |
| 6-Fluoro-lenalidomide | +++ | +++ | + | Reduced CK1α off-target effects |
| Lenalidomide-C5-OH | +++ | ++ | ± | Minimized CK1α degradation; optimized for PROTAC conjugation |
| CC-122 (C4 modification) | +++ | +++ | - | Complete avoidance of CK1α degradation |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: